molecular formula C15H13ClN2O4 B5837433 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 6117-08-4

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5837433
CAS No.: 6117-08-4
M. Wt: 320.73 g/mol
InChI Key: CYRUJMCNLKHNPT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with a complex structure, featuring both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 4-chloroaniline with 2-methoxy-5-nitrobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, forming the desired amide bond. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-N-(2-hydroxy-5-nitrophenyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenyl)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxy-5-nitrophenyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-methoxy-5-aminophenyl)acetamide
  • 2-(4-bromophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a methoxy group on the aromatic ring, along with the amide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-7-6-12(18(20)21)9-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRUJMCNLKHNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976678
Record name 2-(4-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6117-08-4
Record name 2-(4-Chlorophenyl)-N-(2-methoxy-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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